molecular formula C26H17N3O3 B3916328 3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one

3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one

Cat. No.: B3916328
M. Wt: 419.4 g/mol
InChI Key: ANVKDODRJSCBTB-FOCLMDBBSA-N
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Description

3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a naphthalene ring, a quinazolinone core, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzamide with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the quinazolinone core. The naphthalene ring is then introduced through a Friedel-Crafts acylation reaction. The final step involves the formation of the ethenyl bridge between the naphthalene and nitrophenyl groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to undergo intramolecular charge transfer (ICT) also plays a crucial role in its photophysical properties, making it useful in materials science .

Comparison with Similar Compounds

Similar Compounds

  • 2-naphthalen-1-yl-3-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one
  • 3-naphthalen-1-yl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one
  • 2-naphthalen-1-yl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one

Uniqueness

3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one is unique due to its specific arrangement of functional groups, which imparts distinct photophysical and chemical properties. Its ability to undergo intramolecular charge transfer (ICT) makes it particularly valuable in the development of fluorescent probes and electronic materials .

Properties

IUPAC Name

3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O3/c30-26-22-12-3-4-13-23(22)27-25(16-15-18-7-5-10-20(17-18)29(31)32)28(26)24-14-6-9-19-8-1-2-11-21(19)24/h1-17H/b16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVKDODRJSCBTB-FOCLMDBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one
Reactant of Route 2
3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one

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